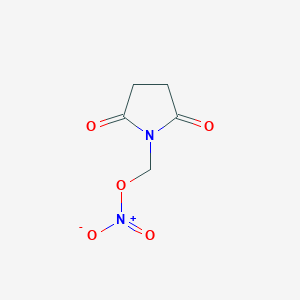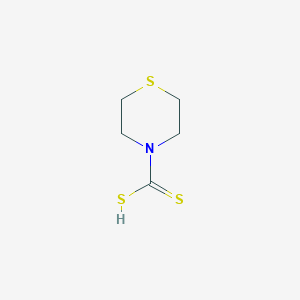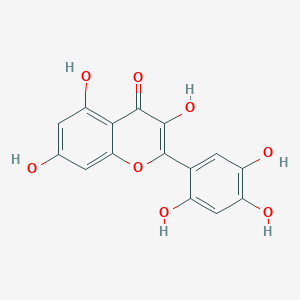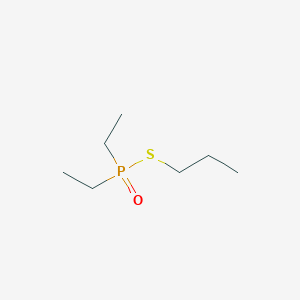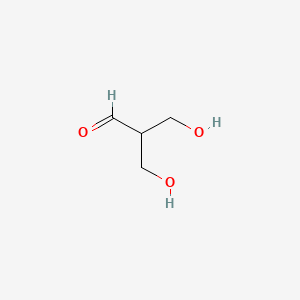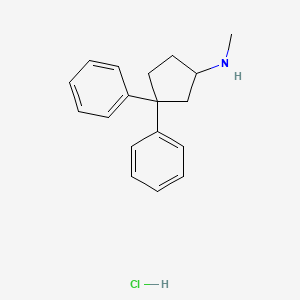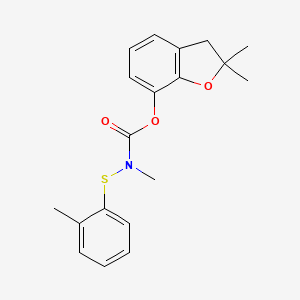
Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a chemical compound with the molecular formula C19H21NO3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as Carbosulfan .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves several steps. One common method includes the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with methyl((2-methylphenyl)thio)carbamic acid chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets industry standards. The reaction conditions are carefully monitored, including temperature, pressure, and reaction time, to achieve the desired outcome .
化学反応の分析
Types of Reactions
Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
科学的研究の応用
Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use as a pesticide and insecticide.
Industry: Utilized in the manufacturing of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately causing their death .
類似化合物との比較
Similar Compounds
Carbofuran: Another carbamate insecticide with a similar mechanism of action.
Methomyl: A carbamate insecticide used for controlling pests in various crops.
Aldicarb: A highly toxic carbamate insecticide used in agriculture.
Uniqueness
Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is unique due to its specific chemical structure, which provides it with distinct properties and applications. Its ability to inhibit acetylcholinesterase effectively makes it a valuable compound in pest control .
特性
CAS番号 |
50722-74-2 |
|---|---|
分子式 |
C19H21NO3S |
分子量 |
343.4 g/mol |
IUPAC名 |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methyl-N-(2-methylphenyl)sulfanylcarbamate |
InChI |
InChI=1S/C19H21NO3S/c1-13-8-5-6-11-16(13)24-20(4)18(21)22-15-10-7-9-14-12-19(2,3)23-17(14)15/h5-11H,12H2,1-4H3 |
InChIキー |
AMFABWAJFRPEFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



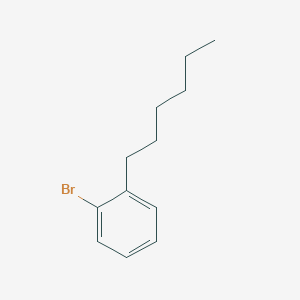

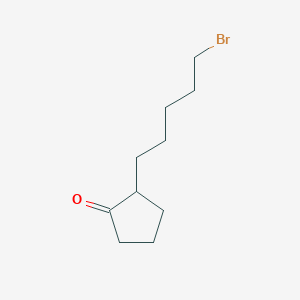

![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
![4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B14672066.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-](/img/structure/B14672068.png)
